1-(1H-imidazol-2-yl)propan-1-ol

Description

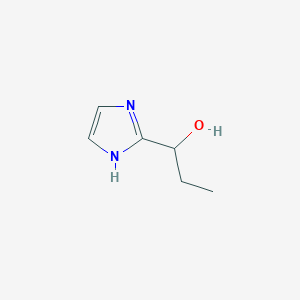

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-imidazol-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-5(9)6-7-3-4-8-6/h3-5,9H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGKJBGFNMAAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315060-05-9 | |

| Record name | 1-(1H-imidazol-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Targeted Derivatization of 1 1h Imidazol 2 Yl Propan 1 Ol

Functionalization of the Imidazole (B134444) Nitrogen Atoms (N1 and N3)

The nitrogen atoms of the imidazole ring are primary centers for functionalization, offering pathways to modify the compound's basicity and to create charged imidazolium (B1220033) species.

N-Alkylation and N-Acylation Reactions for Modifying Imidazole Basicity

The imidazole ring of 1-(1H-imidazol-2-yl)propan-1-ol can readily undergo N-alkylation and N-acylation. The presence of the tautomeric hydrogen allows for substitution at either the N1 or N3 position, although the position of substitution can often be directed by the reaction conditions and the nature of the substituents.

N-alkylation is commonly achieved by reacting the imidazole with alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) in the presence of a base. smolecule.com The basicity of the resulting N-alkylated imidazole is influenced by the nature of the alkyl group introduced. Electron-donating alkyl groups generally increase the basicity of the remaining non-alkylated nitrogen, while electron-withdrawing groups decrease it. Various bases and reaction conditions can be employed to facilitate this transformation. For instance, solid-base catalysts like alkali-metal doped carbons have been used for the N-alkylation of imidazole, offering an environmentally friendly, solvent-free procedure.

N-acylation, the introduction of an acyl group onto a nitrogen atom, is another important transformation. This reaction typically employs acyl chlorides or anhydrides and results in the formation of N-acylimidazoles. These derivatives are generally less basic than their alkylated counterparts due to the electron-withdrawing nature of the carbonyl group.

Table 1: Examples of N-Alkylation Reactions on Imidazole Derivatives

| Alkylating Agent | Base/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Alkyl Halides | Base | - | N-Alkylated Imidazole | smolecule.com |

| Dialkyl Carbonates | - | Toluene | N-Alkylated Imidazole | |

| Ethylene Carbonate | - | Toluene | N-(hydroxyalkyl)imidazole | |

| 1-Bromobutane | Cs+-Norit Carbon | None (Ultrasound) | N-butylimidazole |

Reactions Leading to Imidazolium Salts

Quaternization of the second nitrogen atom of an N-substituted imidazole leads to the formation of imidazolium salts. These reactions typically involve the treatment of an N-alkylated imidazole with another equivalent of an alkylating agent. For a compound analogous to the subject, (S)-(+)-1-(1H-imidazol-1-yl)propan-2-ol, quaternization with various alkyl bromides or iodides in dry acetonitrile (B52724) has been shown to produce novel, optically active imidazolium-based ionic liquids in high yields. nih.govbeilstein-journals.org This process occurs via an SN2 mechanism where the N-alkylimidazole acts as the nucleophile.

The properties of the resulting imidazolium salt, such as its melting point, solubility, and thermal stability, can be tuned by varying the alkyl substituents on the nitrogen atoms.

Table 2: Synthesis of Imidazolium Salts from N-Hydroxypropyl Azoles

| Starting Material | Alkylating Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| (S)-(+)-1-(1H-imidazol-1-yl)propan-2-ol | Alkyl Bromides/Iodides | Acetonitrile | Optically Active Ionic Liquids | >81% | beilstein-journals.org |

Chemical Transformations of the Imidazole Ring System

The aromatic imidazole core of this compound is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Imidazole Core

The imidazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The positions most prone to attack are C4 and C5, as substitution at these positions leads to more stable intermediates. uni-muenchen.de The 2-position is less favored for electrophilic attack. Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. The directing effect of the 2-(1-hydroxypropyl) substituent, being weakly activating, would further favor substitution at the C4 and C5 positions.

Nucleophilic aromatic substitution on the imidazole ring is generally less facile and typically requires the presence of activating, electron-withdrawing groups on the ring or a leaving group at the 2-position. uni-muenchen.dersc.org However, under certain conditions, direct nucleophilic attack at the C2 position is possible.

Regioselective Functionalization of the Imidazole Ring

Significant progress has been made in the development of methods for the regioselective functionalization of the imidazole ring, often employing transition metal catalysis. google.comrsc.org These strategies allow for the precise introduction of substituents at specific positions (C2, C4, or C5), which is crucial for the synthesis of complex imidazole derivatives.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be used to introduce aryl or vinyl groups at specific carbon atoms of the imidazole ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, as well as through the use of directing or protecting groups. google.com Calculation-assisted methods, determining pKa values and N-basicities, have also been employed to achieve regioselective metalations and subsequent functionalization of similar fused N-heterocycles.

Table 3: Methods for Regioselective Functionalization of Imidazoles

| Reaction Type | Position(s) | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| C-H Arylation | C2, C4, C5 | Palladium | Sequential arylation of all C-H bonds | google.com |

| Lithiation | C2 | n-BuLi | Formation of 2-lithioimidazole for electrophilic quench | |

| Metalation | Various | TMP-bases | Regioselective functionalization via Zn or Mg intermediates | |

| Copper-Catalyzed Cycloaddition | C2, C4 | Copper | Regioselective synthesis of 1,4-disubstituted imidazoles | google.com |

Reactions Involving the Primary Hydroxyl Group of the Propanol (B110389) Moiety

The primary hydroxyl group of the propanol side chain is a versatile functional handle that can be readily transformed into a variety of other functional groups.

Standard reactions of primary alcohols can be applied to this compound. Oxidation of the hydroxyl group can yield the corresponding aldehyde, 1-(1H-imidazol-2-yl)propan-1-one, or, under stronger conditions, the carboxylic acid. smolecule.comevitachem.com For example, oxidation of the related compound 3-(1H-naphtho[2,3-d]imidazol-2-yl)propan-1-ol can form the corresponding ketone or aldehyde.

Esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) produces the corresponding esters. mdpi.com For instance, the formation of oxime esters has been reported from the ketone precursor, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, by first forming the oxime and then esterifying with a carboxylic acid. researchgate.net The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Furthermore, it can be replaced by a halogen, for example, through reaction with thionyl chloride to yield a chloro derivative. chemicalpapers.com

Table 4: Representative Reactions of the Propanol Hydroxyl Group

| Reaction Type | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Oxidizing Agent (e.g., PCC, KMnO4) | Aldehyde/Ketone or Carboxylic Acid | smolecule.comevitachem.com |

| Esterification | Carboxylic Acid/Acyl Chloride | Ester | mdpi.com |

| Halogenation | Thionyl Chloride (SOCl2) | Chloroalkane | chemicalpapers.com |

| O-Alkylation | Alkyl Halide / Base | Ether |

Esterification and Transesterification Reactions

The hydroxyl group of this compound is readily converted into an ester functionality through reaction with carboxylic acids or their derivatives. This transformation is a fundamental strategy for modifying the compound's physicochemical properties.

Research Findings: Esterification can be achieved under standard conditions, for instance, by reacting the alcohol with a carboxylic acid like acetic acid in the presence of an acid catalyst. evitachem.com More advanced methods involve coupling agents to facilitate the reaction under milder conditions. For example, the synthesis of oxime esters from related 3-(1H-imidazol-1-yl)propan-1-one oximes has been accomplished using ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) and 4-dimethylaminopyridine (B28879) (DMAP). evitachem.com Another powerful reagent for this transformation is 1,1'-Carbonyldiimidazole (CDI), which activates a carboxylic acid to readily react with an alcohol. wikipedia.org

Biocatalytic approaches, particularly lipase-catalyzed reactions, offer a green and highly selective alternative for esterification and transesterification. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully employed in the kinetic resolution of related imidazole-containing alcohols through selective acylation. smolecule.com While direct studies on this compound are limited, the enzymatic resolution of 1-(1H-imidazol-1-yl)propan-2-ol via lipase-catalyzed transesterification with vinyl acetate (B1210297) demonstrates the potential of this methodology. chinesechemsoc.org

Table 1: Representative Esterification and Transesterification Conditions for Imidazole Alcohols

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acid-Catalyzed Esterification | Carboxylic acid (e.g., acetic acid), H₂SO₄ catalyst | Ester | evitachem.com |

| Carbodiimide Coupling | Carboxylic acid, EDCI.HCl, DMAP | Ester | evitachem.com |

| CDI-Mediated Esterification | Carboxylic acid, 1,1'-Carbonyldiimidazole (CDI) | Ester | wikipedia.org |

| Lipase-Catalyzed Transesterification | Lipase (e.g., CAL-B), Acyl donor (e.g., vinyl acetate), Organic solvent | Chiral Ester and remaining Chiral Alcohol | smolecule.comchinesechemsoc.org |

Etherification and Glycosidation Strategies

The formation of an ether linkage (O-alkylation) or a glycosidic bond from the hydroxyl group of this compound opens pathways to new classes of derivatives with potentially significant biological activities.

Research Findings: O-alkylation is a key step in the synthesis of complex molecules. For instance, in the synthesis of the drug Pretomanid, a related (S)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol intermediate undergoes O-alkylation followed by intramolecular cyclization. chemicalpapers.com This highlights a practical application of etherification on a similar molecular backbone.

Glycosidation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. While specific examples starting from this compound are not prevalent in the literature, several general strategies are applicable. The classical Fischer glycosylation involves reacting an alcohol with a sugar in the presence of an acid catalyst. beilstein-journals.org More contemporary methods offer greater control and milder conditions. These include the use of Lewis acids (e.g., SnCl₄, TMSOTf) to catalyze the reaction between an alcohol and an activated sugar donor, such as a 1-O-acetyl sugar. acs.org Palladium-catalyzed O-glycosylation with glycosyl chlorides has also emerged as a robust method for coupling alcohols with carbohydrates. chinesechemsoc.org The use of 1,1'-Carbonyldiimidazole (CDI) can also be extended to form glycosidic bonds. wikipedia.org

Table 2: General Strategies for Etherification and Glycosidation of Alcohols

| Reaction Type | Reagents/Catalysts | Donor Molecule | Key Features | Reference |

|---|---|---|---|---|

| O-Alkylation | Base (e.g., NaH), Alkyl halide | Alkyl halide | Forms a simple ether linkage. | chemicalpapers.com |

| Fischer Glycosylation | Acid (e.g., HCl) | Unprotected sugar | Classical method, chemoselective at anomeric position. | beilstein-journals.org |

| Lewis Acid-Catalyzed Glycosylation | SnCl₄, TMSOTf, etc. | Acylated sugar, Glycosyl chloride | High regioselectivity, often used for complex syntheses. | acs.org |

| Palladium-Catalyzed Glycosylation | Pd(OAc)₂ | Glycosyl chloride | Mild conditions, broad substrate scope. | chinesechemsoc.org |

Selective Oxidation and Reduction Pathways of the Hydroxyl Functionality

The interconversion between the alcohol this compound and its corresponding ketone, 1-(1H-imidazol-2-yl)propan-1-one, is a pivotal transformation in the synthesis of various derivatives.

Research Findings: The secondary alcohol group in this compound can be selectively oxidized to the corresponding ketone. evitachem.comsmolecule.com This reaction is fundamental, as the resulting ketone is a versatile intermediate for further modifications. For example, (1-methyl-1H-imidazol-2-yl)methanol derivatives can be readily converted to their corresponding carbonyl compounds. consensus.app Similarly, the oxidation of the hydroxyl group in the related 1-(1H-benzimidazol-2-yl)propan-1-ol to form a ketone is a known reaction. Organocatalytic methods have also been developed for the oxidation of similar alcohol structures to aldehydes. rsc.org

Conversely, the reduction of the carbonyl group in 1-(1H-imidazol-2-yl)propan-1-one provides a direct synthetic route to the title alcohol. This reduction can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). The reduction of the imidazole ring itself can also occur under specific, more forceful conditions. consensus.app

Table 3: Oxidation and Reduction Reactions of the Hydroxyl Functionality

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation of Alcohol | Standard oxidizing agents (e.g., PCC, DMP) | Ketone: 1-(1H-imidazol-2-yl)propan-1-one | evitachem.comsmolecule.com |

| Reduction of Ketone | Sodium Borohydride (NaBH₄) | Alcohol: this compound | consensus.app |

| Reduction of Imidazole Ring | Strong reducing agents (e.g., catalytic hydrogenation) | Reduced imidazole derivative |

Synthesis of Molecular Hybrids and conjugates Incorporating this compound

Leveraging the reactive handles on this compound allows for its incorporation into larger, more complex molecular hybrids and conjugates. This strategy aims to combine the structural features of the imidazole propanol moiety with other pharmacophores to create novel compounds.

Research Findings: A common strategy for creating molecular conjugates from imidazole-containing alcohols, such as the drug metronidazole (B1676534), involves a two-step process. First, the alcohol is converted to a more reactive intermediate, such as a mesylate or an azide (B81097). This intermediate then undergoes a coupling reaction, like a copper-catalyzed azide-alkyne cycloaddition (click chemistry), to link it to another molecular fragment. nih.gov For example, an azide prepared from a metronidazole derivative was reacted with various alkynes to produce a library of triazole-containing molecular hybrids. nih.gov

Prodrugs of paclitaxel (B517696) and camptothecin (B557342) have been synthesized by linking the drugs to 2-nitroimidazole (B3424786) scaffolds containing ethanol (B145695) and propanol side chains. semanticscholar.org The synthesis involved activating the alcohol on the imidazole moiety with 4-nitrophenyl carbonochloridate, followed by reaction with the drug. semanticscholar.org Furthermore, complex hybrids such as 2-aryl-3-azolyl-1-indolyl-propan-2-ols have been synthesized, demonstrating the feasibility of constructing intricate molecular architectures from azole-containing propanol building blocks. nih.gov These examples showcase established methodologies that could be readily adapted for the synthesis of hybrids derived from this compound.

Cyclization and Ring Closure Reactions Leading to Polycyclic Systems from this compound

The structure of this compound is a suitable starting point for the synthesis of fused and bridged polycyclic heterocyclic systems. These reactions typically involve the functionalization of both the propanol side chain and the imidazole ring to facilitate intramolecular ring closure.

Research Findings: A prominent example of cyclization from a related structure is the industrial synthesis of Pretomanid. This process involves an intramolecular cyclization of an (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol derivative, where the ether oxygen attacks the imidazole ring to form a fused six-membered ring. chemicalpapers.com

Other general strategies for forming polycyclic imidazoles include palladium-catalyzed intramolecular C-H activation and arylation reactions. enamine.net Another powerful method is the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can be used to synthesize imidazol-2-ones. acs.org To apply this to the title compound, the alcohol could first be converted to an amine, then a propargyl group could be introduced to create the necessary precursor for cyclization. These established synthetic routes provide a clear roadmap for converting this compound into more complex, polycyclic molecules. acs.orgrsc.org

Advanced Structural Characterization and Spectroscopic Analysis of 1 1h Imidazol 2 Yl Propan 1 Ol

X-ray Crystallography for Precise Solid-State Structure Determination

No published studies on the X-ray crystallographic analysis of 1-(1H-imidazol-2-yl)propan-1-ol were found. Therefore, data regarding its single-crystal structure, conformational features, intermolecular interactions such as hydrogen bonding, and any resulting supramolecular networks are currently unavailable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Detailed ¹H and ¹³C NMR data, including chemical shift assignments and coupling constants for this compound, have not been reported. Furthermore, no studies employing two-dimensional NMR techniques (such as COSY, HSQC, HMBC, or NOESY) to elucidate the connectivity and stereochemistry of this specific molecule could be located.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Specific Infrared (IR) and Raman spectroscopic data for this compound are absent from the current body of scientific literature. This includes the characteristic vibrational frequencies that would confirm the presence and environment of its functional groups.

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural features: the hydroxyl group (-OH), the propanol (B110389) alkyl chain (C-H bonds), and the imidazole (B134444) ring (C=N, C-N, and N-H bonds).

The primary vibrations are associated with stretching and bending modes. For instance, the O-H stretching vibration of the alcohol group typically appears as a broad and strong band, while the C-N and C=N stretching vibrations are characteristic of the imidazole ring. ontosight.ai

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3400 | Strong, Broad |

| Imidazole N-H | N-H Stretch | 3100-3150 | Medium, Broad |

| Alkyl C-H | C-H Stretch | 2850-3000 | Medium-Strong |

| Imidazole Ring | C=N Stretch | ~1620 | Medium |

| Imidazole Ring | C-N Stretch | ~1500 | Medium |

| Alcohol C-O | C-O Stretch | ~1300 | Strong |

Note: The exact positions of these bands can vary depending on the sample's physical state (solid, liquid, or solution) and the extent of hydrogen bonding.

Conformational Analysis and Hydrogen Bonding Effects on Vibrational Modes

The vibrational spectrum of this compound is sensitive to its molecular conformation and the presence of hydrogen bonds. mst.edu Hydrogen bonding, both intramolecular (within the same molecule) and intermolecular (between different molecules), can significantly influence the frequency and shape of absorption bands, particularly the O-H and N-H stretching vibrations. nih.govnsf.gov

Intramolecular Hydrogen Bonding: A key conformational feature of this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and one of the nitrogen atoms of the imidazole ring. This interaction can lead to a "redshift" (a shift to a lower wavenumber) of the O-H stretching band compared to a "free" hydroxyl group. bohrium.com This shift indicates a weakening of the O-H bond as its electron density is drawn towards the nitrogen atom.

Intermolecular Hydrogen Bonding: In the condensed phase (solid or liquid), intermolecular hydrogen bonds are prevalent. researchgate.net Molecules can form hydrogen-bonded networks where the hydroxyl group of one molecule interacts with the imidazole ring of a neighboring molecule (O-H···N) or where hydroxyl groups interact with each other (O-H···O). These interactions typically result in a significant broadening and redshift of the O-H stretching band, which is a classic diagnostic feature for associated alcohols. nih.gov

Effects on Other Vibrational Modes: Hydrogen bonding does not solely affect the O-H stretch. The C-O stretching vibration of the alcohol and the C=N and C-N stretching vibrations of the imidazole ring are also affected. mst.edu Formation of a hydrogen bond can alter the electron distribution within the ring and the C-O bond, leading to observable shifts in their respective vibrational frequencies. bohrium.com Computational studies and temperature-dependent IR spectroscopy can help to differentiate between various conformational isomers and quantify the energetic strength of these hydrogen bonds. nsf.govresearchgate.net

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of its fragmentation patterns. ontosight.ai High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.orgpsu.edu

For this compound (Molecular Formula: C₆H₁₀N₂O), the exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared with the experimentally measured value to confirm its elemental composition with high confidence.

Table 2: Predicted High-Resolution Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₆H₁₀N₂O | 126.0793 |

| [M+H]⁺ | C₆H₁₁N₂O | 127.0871 |

| [M+Na]⁺ | C₆H₁₀N₂ONa | 149.0691 |

Fragmentation Pathway: Under typical electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound undergoes characteristic fragmentation. The elucidation of these pathways provides structural confirmation.

A primary and highly probable fragmentation step is the cleavage of the bond between the first and second carbon atoms of the propanol side chain (α-cleavage), which is common for alcohols. Another likely fragmentation is the loss of a water molecule or the hydroxyl radical.

Proposed Fragmentation Pathway:

Initial Ionization: The molecule is ionized to form the molecular ion, [C₆H₁₀N₂O]⁺˙, with an m/z corresponding to its molecular weight.

Loss of Hydroxyl Radical: The molecular ion can lose a hydroxyl radical (•OH) to form a stable cation at m/z 109.

Alpha-Cleavage: Cleavage of the C1-C2 bond of the propanol side chain results in the loss of an ethyl radical (•CH₂CH₃), leading to the formation of a resonance-stabilized fragment containing the imidazole ring and the hydroxymethylene group, [C₄H₅N₂O]⁺, at m/z 97.

Cleavage of the Propanol Chain: A major fragmentation pathway involves the cleavage of the bond between the carbinol carbon and the imidazole ring. This can lead to the formation of a protonated imidazole fragment [C₃H₅N₂]⁺ at m/z 69 and a propanal radical cation.

The analysis of these characteristic fragment ions allows for the definitive structural identification of the compound.

Computational and Theoretical Investigations of 1 1h Imidazol 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry.

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-(1H-imidazol-2-yl)propan-1-ol, these calculations would reveal key structural parameters and electronic features that govern its behavior.

Density Functional Theory (DFT) for Ground State Properties and Vibrational Frequencies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules. For a compound like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.netnih.gov This optimization provides the most stable arrangement of the atoms in space, yielding data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate harmonic vibrational frequencies. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to the functional groups within the molecule, such as the O-H stretch of the alcohol, C-N vibrations of the imidazole (B134444) ring, and various C-H bending and stretching modes. researchgate.net

Ab Initio and Semi-Empirical Methods for Conformational Analysis.

The propanol (B110389) side chain of this compound has rotational freedom, leading to various possible conformations. Conformational analysis is crucial for understanding which spatial arrangements are most stable and thus more likely to be present.

Ab Initio Methods: These calculations are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods could be used for a rigorous conformational analysis of this compound.

Semi-Empirical Methods: These methods are faster than ab initio calculations as they incorporate some experimental data. They are well-suited for scanning the potential energy surface of larger molecules to identify stable conformers, which can then be further analyzed using more accurate methods like DFT. nih.gov For instance, a potential energy surface (PES) scan can be performed by systematically rotating the flexible dihedral angles to find the global minimum energy conformer. nih.gov

Molecular Orbital Theory: HOMO-LUMO Energy Gaps and Frontier Orbital Analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. ekb.eg For related imidazole derivatives, this energy gap has been used to explain charge transfer interactions within the molecule. ekb.egmdpi.com An analysis of this compound would involve mapping the spatial distribution of the HOMO and LUMO to identify the likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions).

Computational methods are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts for this compound would be compared against experimental spectra to assign the signals to specific protons and carbons in the molecule.

IR Frequencies: As mentioned in section 6.1.1, DFT calculations can predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. researchgate.net

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the absorption wavelengths (λmax) observed in UV-Vis spectroscopy. researchgate.net This would help in assigning the observed electronic transitions of this compound to specific molecular orbital transitions, such as π→π* or n→π*.

Analysis of Intermolecular Interactions and Supramolecular Assemblies.

The imidazole ring and the hydroxyl group in this compound are capable of forming hydrogen bonds, which can lead to the formation of larger supramolecular structures. Computational methods can be used to study these non-covalent interactions. Analysis of the molecular electrostatic potential (MEP) map, for example, can visualize the electron-rich and electron-poor regions of the molecule, indicating potential sites for intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Recognition Mechanisms.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

For this compound, molecular docking simulations could be performed to investigate its binding affinity and mode of interaction with various enzymes or receptors. mdpi.com For instance, many imidazole-based compounds are known to target fungal enzymes like lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com Docking studies would place the molecule into the active site of the target protein and calculate a binding score, providing insights into the potential biological activity of the compound. These simulations would also identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Hirshfeld Surface Analysis and Quantitative Investigation of Non-Covalent Interactions

For instance, a study on 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol , a more complex imidazole derivative, revealed the quantitative contributions of various intermolecular contacts to the Hirshfeld surface. researchgate.netderpharmachemica.comderpharmachemica.com The analysis showed that H···H interactions were the most significant, accounting for a major portion of the surface, which is typical for organic molecules rich in hydrogen atoms. researchgate.netderpharmachemica.com

In another relevant study on two imidazo[1,2-a]pyridine derivatives , Hirshfeld surface analysis was employed to quantify the intermolecular contacts. iucr.org For N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, the analysis provided a detailed breakdown of the interactions. Similarly, for 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, H···H and C···H/H···C contacts were found to be the most prevalent. research-nexus.netiucr.orgiucr.orgnih.gov

Based on these analogous systems, we can predict the principal interactions for this compound. The presence of the hydroxyl group (-OH) and the imidazole ring's N-H group would lead to prominent, sharp red spots on the dnorm surface, indicative of strong hydrogen bonds (O–H···N or N–H···O). The propanol chain and the imidazole ring would contribute to a significant percentage of H···H, C···H/H···C, and N···H/H···N contacts.

The table below presents representative data from related imidazole compounds to illustrate the typical distribution of non-covalent interactions.

| Intermolecular Contact | Contribution for 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol (%) derpharmachemica.com | Contribution for a representative Imidazo[1,2-a]pyridine derivative (%) iucr.org | Contribution for a representative Benzimidazole (B57391) derivative (%) iucr.org |

|---|---|---|---|

| H···H | 61.8 | ~40-60 | ~61.9 |

| C···H/H···C | 30.8 | ~20-30 | ~24.5 |

| O···H/H···O | 4.4 | Varies with structure | ~8.4 |

| N···H/H···N | 2.5 | Varies with structure | ~1.8 |

| C···C | Not specified | Varies with structure | ~2.1 |

| C···N/N···C | 0.1 | Varies with structure | ~0.3 |

This table is illustrative and compiles data from different, more complex imidazole derivatives to show general trends. The exact percentages for this compound would require a dedicated crystallographic and computational study.

Hydrogen Bonding Networks and π-Stacking Interactions in Crystal Lattices

The crystal structure of this compound is expected to be significantly influenced by a combination of hydrogen bonding and π-stacking interactions. The imidazole ring contains both a hydrogen bond donor (the N-H group) and an acceptor (the sp²-hybridized nitrogen atom), while the propanol substituent provides another strong hydrogen bond donor in its hydroxyl group (-OH).

Hydrogen Bonding:

π-Stacking Interactions:

Reaction Mechanism Studies and Transition State Analysis

The synthesis of this compound is most commonly achieved by the reduction of its corresponding ketone precursor, 1-(1H-imidazol-2-yl)propan-1-one . A standard laboratory reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). While a specific computational study on this exact reaction is not documented, the mechanism can be inferred from extensive studies on the reduction of other ketones, including heterocyclic ketones. wordpress.comresearchgate.netmasterorganicchemistry.com

The reduction process involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This is followed by a protonation step, typically from a protic solvent like methanol (B129727) or ethanol (B145695), to yield the final alcohol product. masterorganicchemistry.com

Plausible Reaction Mechanism:

Nucleophilic Attack: The reaction initiates with the transfer of a hydride ion from the [BH₄]⁻ complex to the carbonyl carbon of 1-(1H-imidazol-2-yl)propan-1-one. This step is the rate-determining step and involves the formation of a new C-H bond and the breaking of the C=O π-bond. The electrons from the π-bond move to the oxygen atom, forming an alkoxide intermediate.

Transition State: Computational studies on the reduction of similar ketones suggest a transition state where the B-H bond is partially broken and the new C-H bond is partially formed. researchgate.netvu.nl The geometry of this transition state is influenced by steric and electronic factors. For heterocyclic ketones, the heteroatoms can influence the trajectory of the incoming hydride. DFT calculations on the reduction of other ketones have shown that the reaction proceeds through a late transition state, where the C-H bond is nearly fully formed. vu.nl

Protonation: The resulting alkoxide intermediate is a negatively charged species that is then protonated by the solvent (e.g., methanol or water) in a rapid acid-base reaction to give the neutral alcohol, this compound, and a methoxide (B1231860) or hydroxide (B78521) ion. masterorganicchemistry.comyoutube.com

Applications in Advanced Materials Science and Catalysis

Integration of 1-(1H-Imidazol-2-yl)propan-1-ol into Novel Material Formulations

The functional groups of this compound allow for its incorporation into various material matrices, imparting specific chemical and physical properties.

The imidazole (B134444) ring is a component in several high-performance polymers, valued for its thermal stability and chemical resistance. Aromatic polyimides containing imidazole groups, for example, have been synthesized and demonstrate excellent thermal properties, with 10% mass loss temperatures recorded between 478–504 °C in a nitrogen atmosphere. rsc.org Such polymers also exhibit high transparency, with UV-visible absorption cut-offs in the 285–300 nm range. rsc.org

Furthermore, the integration of imidazole units is central to the creation of functional crystalline two-dimensional (2D) polymers. By linking benzimidazole (B57391) units through condensation reactions, a 2D polymer was developed that exhibited exceptionally high proton conductivity (3.2 × 10⁻² S cm⁻¹ at 95% relative humidity and 95 °C), making it a promising material for proton-exchange membranes in fuel cells. acs.org The imidazole groups within the polymer structure provide a pathway for proton transport. acs.org Dynamic covalent bonds, such as imine bonds formed with imidazole-containing amines, can be used to create self-healing and emissive polymeric materials. nih.gov

The ability of the imidazole group to interact with metal surfaces and bind metal ions makes it suitable for use in functional coatings. Imidazole derivatives have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. researchgate.net These compounds can adsorb onto the metal surface, forming a protective barrier against corrosive agents. researchgate.net

In a different application, metal coordination clusters featuring benzimidazol-2-yl groups have been prepared as coatings for solid-phase microextraction (SPME) fibers. nih.gov A Zn-based cluster was used to coat an SPME fiber, which demonstrated high efficiency for extracting phenolic compounds from water and soil samples. nih.gov The adsorption mechanism was attributed to a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking involving the imidazole-containing ligand. nih.gov

Catalytic Applications of this compound Derivatives and Metal Complexes

The nitrogen atoms of the imidazole ring are excellent donors for coordinating with transition metals, making imidazol-2-yl derivatives versatile ligands in both homogeneous and heterogeneous catalysis.

Metal complexes incorporating ligands with an imidazol-2-yl group have shown significant activity in various organic reactions. Ruthenium complexes with N-((1H-imidazol-2-yl)methyl)amine ligands, which are structurally related to this compound, have been developed as highly effective homogeneous catalysts. rsc.org One such catalyst, featuring an N-((1H-imidazol-2-yl)methyl)propan-2-amine ligand, excelled in the dehydrogenation of formic acid and the hydrogenation of CO₂ to formic acid in aqueous solutions. rsc.org This catalyst system demonstrated high activity and could be recycled with sustained performance. rsc.org Imidazole derivatives are also employed as ligands in other catalytic systems, such as copper-catalyzed multicomponent reactions for the synthesis of other complex heterocyclic compounds. rsc.org The tunability of the imidazoline (B1206853) ring, a related structure, also makes it a valuable ligand scaffold in homogeneous catalysis. researchgate.net

| Ligand | Metal | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| N-((1H-imidazol-2-yl)methyl)propan-2-amine | Ruthenium (Ru) | Formic Acid Dehydrogenation | High activity (TOF 914 h⁻¹) in water | rsc.org |

| N-((1H-imidazol-2-yl)methyl)propan-1-amine | Ruthenium (Ru) | Formic Acid Dehydrogenation | Efficient catalyst (TOF 718 h⁻¹) | rsc.org |

| Various Trisubstituted Imidazoles | Copper (Cu) | Multicomponent Synthesis | Excellent yields (up to 95%) | rsc.org |

The imidazol-2-yl functional group can be incorporated into solid supports to create robust and recyclable heterogeneous catalysts. Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are prominent examples. Four new CPs were synthesized using 5-(((1H-imidazol-2-yl)methyl)amino)isophthalic acid as a ligand with Zn(II), Ni(II), and Cd(II) centers. nih.gov These materials served as effective heterogeneous catalysts for CO₂ cycloaddition and cyanosilylation reactions under mild conditions, with the zinc-based CP showing excellent recyclability over five cycles. nih.gov

Similarly, MOFs like MIL-101(Cr) have been used as heterogeneous catalysts for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. mdpi.comresearchgate.net These catalysts offer advantages such as high yields, short reaction times, and easy separation and recovery. mdpi.comresearchgate.net The catalytic activity in these systems often originates from the metal nodes acting as Lewis acids or from functional groups on the organic linkers. mdpi.com Another approach involves immobilizing a palladium complex with a 2-guanidinobenzimidazole (B109242) ligand onto a silica (B1680970) support (SBA-15) to create a heterogeneous catalyst for the Suzuki-Miyaura coupling reaction. bohrium.com

Exploration in Sensor Technologies and Chemo-sensing Platforms

The ability of the imidazol-2-yl group to coordinate with metal ions has been widely exploited in the design of chemosensors. These sensors often rely on changes in fluorescence or color upon binding with a target analyte.

A series of 2,6-di(1H-imidazol-2-yl)phenols have been designed as fluorescent chemosensors that show high sensitivity and selectivity for detecting metal ions such as Cr³⁺, Zn²⁺, and Cd²⁺. rsc.org One derivative exhibited a remarkable 106-fold increase in fluorescence emission upon binding to Cr³⁺. rsc.org The sensing mechanism in these molecules often involves Excited-State Intramolecular Proton Transfer (ESIPT), which is modulated by the coordination of the metal ion to the imidazole and phenol (B47542) groups. rsc.org

Other imidazole-based sensors have been developed for the detection of copper (II) in aqueous solutions, with detection limits as low as 0.09 µM, which is well below the limit permitted by the US EPA for drinking water. researchgate.netseejph.com Phthalazine-imidazole conjugates have also been synthesized as colorimetric chemosensors for Cu²⁺ and Co²⁺, allowing for visual detection. seoultech.ac.kr The versatility of the imidazole scaffold is further demonstrated by its use in a fluorescent probe designed for the highly selective and sensitive detection of mercury (Hg²⁺) ions, with a calculated detection limit of 5.3 nM. rsc.org

| Sensor Structure | Target Analyte(s) | Sensing Method | Detection Limit | Reference |

|---|---|---|---|---|

| 2,6-di(1H-imidazol-2-yl)phenols | Cr³⁺, Zn²⁺, Cd²⁺ | Fluorescence Turn-On | Not specified | rsc.org |

| 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol | Cu²⁺ | Fluorescence | 0.09 µM | researchgate.netseejph.com |

| (E)-1-(2-((1H-imidazol-2-yl)methylene)hydrazinyl)phthalazine | Cu²⁺, Co²⁺ | Colorimetric | 0.12 µM (Cu²⁺), 65 nM (Co²⁺) | seoultech.ac.kr |

| 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg²⁺ | Fluorescence Turn-Off | 5.3 nM | rsc.org |

1 1h Imidazol 2 Yl Propan 1 Ol As a Versatile Intermediate in Complex Organic Synthesis

Building Block for the Construction of Diverse Heterocyclic Scaffolds

The structural features of 1-(1H-imidazol-2-yl)propan-1-ol make it an excellent starting point for the synthesis of a variety of heterocyclic systems. The imidazole (B134444) nucleus itself is a privileged structure in medicinal chemistry, and the propan-1-ol side chain provides a convenient handle for further chemical modifications and cyclization reactions. scielo.br

The presence of the imidazole ring, with its two nitrogen atoms, allows for its participation in the formation of fused heterocyclic systems. For instance, imidazole derivatives are key components in the synthesis of quinazolinones. Research has shown that 3-substituted 2-thioxoquinazoline-4-ones can be synthesized through the reaction of methyl esters of 2-isothiocyanatobenzoic acids with 2-(aminoalkyl)imidazoles. researchgate.net This suggests a potential pathway where the alcohol group of this compound could be converted to an amine, which could then be utilized in similar cyclization reactions to afford quinazolinone-containing scaffolds. The synthesis of quinazolinone-quinoline hybrids has also been reported, highlighting the broad utility of such building blocks in creating complex heterocyclic systems. indianchemicalsociety.com

Furthermore, the imidazole moiety is a precursor for the synthesis of 1,2,4-triazoles. Various methods exist for the construction of the triazole ring, often involving the reaction of amidines or related species with hydrazines. organic-chemistry.orgorganic-chemistry.org The functional groups of this compound could be chemically manipulated to participate in such synthetic strategies. For example, the alcohol could be oxidized to a ketone, which can then undergo a series of reactions to form a triazole ring fused or linked to the imidazole core. The development of novel azole antifungal compounds is an area of urgent need, and the synthesis of new triazole-containing molecules is a key research focus. peerj.com

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules, and imidazole scaffolds are frequently employed in these strategies. tandfonline.comrug.nl The development of new MCRs for the synthesis of substituted imidazoles is an active area of research. tandfonline.com this compound, with its multiple functional groups, is a prime candidate for use in MCRs to generate diverse heterocyclic libraries.

The following table summarizes the types of heterocyclic scaffolds that can be potentially synthesized from imidazole-based precursors like this compound.

| Heterocyclic Scaffold | General Synthetic Approach | Potential Application |

| Quinazolinones | Cyclization of anthranilic acid derivatives with imidazole-containing amines. researchgate.net | Biologically active compounds. |

| 1,2,4-Triazoles | Reaction of imidazole-derived amidines with hydrazines. organic-chemistry.orgorganic-chemistry.org | Antifungal agents. peerj.com |

| Fused Imidazoles | Intramolecular cyclization reactions utilizing the functional groups on the side chain. | Novel therapeutic agents. |

| Complex polycycles | Participation in multicomponent reactions. tandfonline.comrug.nl | Diverse chemical libraries for drug discovery. |

Precursor in Multi-Step Synthetic Pathways for Advanced Organic Molecules

The utility of this compound extends to its role as a precursor in the multi-step synthesis of more elaborate and advanced organic molecules. Pharmaceutical intermediates are essential building blocks in the synthesis of active pharmaceutical ingredients (APIs), and heterocyclic compounds, including imidazoles, are common examples. evitachem.com The synthesis of complex drug molecules often involves numerous steps, where the imidazole alcohol can serve as a key starting material or an intermediate. evitachem.com

The development of scalable and regioselective synthetic methods for imidazole derivatives is crucial for their application in the pharmaceutical industry. tandfonline.com The functional groups of this compound, the hydroxyl group and the imidazole nitrogens, can be selectively modified in a stepwise manner to build up molecular complexity. For instance, the alcohol can be oxidized to a ketone, which can then serve as an electrophilic site for carbon-carbon bond formation. The imidazole nitrogens can be alkylated or acylated to introduce further diversity.

A significant area where imidazole-based precursors are employed is in the synthesis of bioactive molecules for the treatment of various diseases. Nitroimidazole derivatives, for example, are a class of antimicrobial drugs. nih.gov The synthesis of molecular hybrids and conjugates bearing the imidazole moiety is a strategy to develop new therapeutic agents. nih.gov this compound can be envisioned as a starting material for the synthesis of such hybrids, where the propanol (B110389) side chain acts as a linker to connect the imidazole core to other pharmacophores.

The synthesis of highly functionalized amino-substituted aromatic oxazolines has been achieved through C-H amidation/cyclization strategies, which can be further transformed into other valuable heterocyclic motifs. whiterose.ac.uk This highlights the potential for developing synthetic routes starting from simple building blocks like this compound to access a wide range of medicinally relevant compounds.

Role in the Synthesis of Specialty Chemicals and Chemical Probes

A notable application of this compound and its derivatives is in the synthesis of specialty chemicals, particularly chemical probes for molecular imaging. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled probes to visualize and quantify biochemical processes in vivo. radiologykey.com Imidazole-based alcohols are key precursors for the synthesis of several important PET radiotracers.

A prominent example is the synthesis of [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO), a well-established PET tracer for imaging hypoxia (low oxygen levels) in tumors. scielo.brradiologykey.com The synthesis of [¹⁸F]FMISO involves the nucleophilic substitution of a leaving group on a precursor molecule with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F). The precursor for [¹⁸F]FMISO is a 2-nitroimidazole (B3424786) derivative with a propanediol (B1597323) side chain, structurally related to this compound. scielo.brradiologykey.com

The general synthetic strategy for such radiotracers involves a multi-step preparation of the precursor, which is then radiolabeled in the final step. For instance, the synthesis of a novel FMISO precursor, 2-(1-ethoxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propyl 4-methylbenzenesulfonate, has been developed from (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This precursor demonstrated a high yield in the [¹⁸F]fluorination step. scielo.br

Another example is the development of ¹¹C-labeled imidazole-based alcohol derivatives for imaging Heme Oxygenase-1 (HO-1), an enzyme implicated in neurodegenerative diseases like Alzheimer's. researchgate.net The synthesis of [¹¹C]QC-33, a potential PET probe for HO-1, highlights the importance of this class of compounds in developing new diagnostic tools for challenging diseases. researchgate.net The synthesis of diverse ¹¹C-labeled PET radiotracers often involves the direct incorporation of [¹¹C]CO₂ into a suitable precursor, which can be derived from imidazole-containing starting materials. nih.gov

The following table lists some examples of chemical probes and specialty chemicals derived from imidazole alcohol precursors.

| Compound Name | Application | Precursor Type |

| [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) | PET imaging of tumor hypoxia. scielo.brradiologykey.com | 2-Nitroimidazole with a propanediol side chain. scielo.brradiologykey.com |

| [¹¹C]QZ | PET radiotracer. nih.gov | N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide. nih.gov |

| [¹¹C]QC-33 | Potential PET probe for Heme Oxygenase-1 (HO-1). researchgate.net | Imidazole-based alcohol derivative. researchgate.net |

Q & A

Q. Methodological Answer :

- Step 1 : Start with a chiral amino alcohol precursor (e.g., L-phenylalaninol) and condense it with imidazole derivatives. Use ammonium acetate as a catalyst and methanol as a solvent under reflux (65°C for 12–20 hours) .

- Step 2 : Purify via column chromatography (ethyl acetate/ethanol/triethylamine, 10:1:0.1 v/v/v) and crystallize using methanol/diethyl ether (1:1 v/v) .

- Optimization : Adjust stoichiometry of aldehydes (e.g., nitrobenzaldehyde) and monitor enantiomeric purity via chiral HPLC. Use NaBH₄ reduction for ketone intermediates to improve yield (up to 86%) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- Spectroscopy :

- Crystallography :

Advanced: How can contradictory data between spectroscopic and crystallographic results be resolved?

Q. Methodological Answer :

- Scenario : Discrepancies in hydroxyl group positioning (NMR vs. X-ray).

- Resolution :

- Cross-Validate : Use temperature-dependent NMR to detect dynamic effects (e.g., hydrogen bonding mobility) .

- DFT Calculations : Compare experimental (X-ray) and computed (Gaussian) geometries to identify conformational flexibility .

- High-Resolution X-ray : Refine H-atom positions with SHELXL’s riding model and validate via residual density maps .

Advanced: What strategies ensure enantiomeric purity during synthesis?

Q. Methodological Answer :

- Chiral Pool Approach : Use enantiopure amino alcohols (e.g., L-phenylalaninol) to avoid racemization during cyclocondensation .

- Asymmetric Catalysis : Employ chiral ligands (e.g., imidazolium salts) in key steps. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

- Crystallization : Exploit differential solubility of enantiomers in mixed solvents (e.g., CH₂Cl₂/CH₃OH) .

Basic: How is the biological activity of this compound evaluated in antimicrobial studies?

Q. Methodological Answer :

Advanced: What computational methods model its interactions with biological targets?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding to cytochrome P450 (CYP51) or fungal lanosterol demethylase. Validate with MD simulations (GROMACS) .

- QSAR : Correlate substituent effects (e.g., nitro groups) with bioactivity using Hammett parameters .

Basic: How to mitigate hygroscopicity during storage and handling?

Q. Methodological Answer :

- Storage : Use desiccators with P₂O₅ or silica gel. Seal in amber vials under argon .

- Handling : Perform syntheses in anhydrous solvents (e.g., THF over molecular sieves) and monitor via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.